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Introduction
Tetrapropylstannane, an organotin compound with the chemical formula (CH₃CH₂CH₂)₄Sn,

serves as a significant reagent and precursor in various chemical transformations. The

reactivity of the tin-carbon (Sn-C) bond is central to its utility, participating in a range of

reactions including transmetallation and electrophilic cleavage. This technical guide provides a

comprehensive overview of the reactivity of the Sn-C bond in tetrapropylstannane, detailing

key reactions, experimental protocols, and available quantitative data.

Physical and Spectroscopic Properties
A foundational understanding of tetrapropylstannane's physical and spectroscopic properties

is essential for its effective use in research and synthesis.
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Property Value Reference

Molecular Formula C₁₂H₂₈Sn [1]

Molecular Weight 291.06 g/mol [1]

Appearance Colorless liquid [1]

Boiling Point 221-223 °C [1]

Density 1.107 g/cm³ [1]

Refractive Index (n²⁰/D) 1.474 [1]

¹H NMR (CDCl₃)
δ ~0.9 (t), ~1.3 (m), ~1.5 (m)

ppm
[1]

¹³C NMR (CDCl₃) δ ~10.3, ~19.1, ~29.0 ppm [1]

¹¹⁹Sn NMR (CDCl₃) δ ~-10.5 ppm

Synthesis of Tetrapropylstannane
The primary synthetic route to tetrapropylstannane involves the Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction
Materials:

Tin(IV) chloride (SnCl₄)

n-Propylmagnesium bromide (CH₃CH₂CH₂MgBr) in a suitable ether solvent (e.g., diethyl

ether or THF)

Anhydrous diethyl ether or THF

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

A solution of tin(IV) chloride in anhydrous diethyl ether is cooled in an ice bath under an inert

atmosphere (e.g., argon or nitrogen).
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A solution of n-propylmagnesium bromide is added dropwise to the stirred SnCl₄ solution.

The molar ratio of Grignard reagent to SnCl₄ should be at least 4:1 to ensure complete

substitution.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for several hours to ensure the reaction goes to completion.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is removed under reduced pressure.

The crude product is purified by fractional distillation under reduced pressure to yield pure

tetrapropylstannane.

Tin(IV) Chloride in Ether

Reaction Mixture

n-Propylmagnesium Bromide Dropwise addition

Quenching
(NH4Cl solution) Liquid-Liquid Extraction Drying

(MgSO4) Solvent Evaporation Fractional Distillation Tetrapropylstannane
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Figure 1: General workflow for the synthesis of tetrapropylstannane.

Reactivity of the Tin-Carbon Bond
The Sn-C bond in tetrapropylstannane is susceptible to cleavage by two primary

mechanisms: transmetallation and electrophilic attack.

Transmetallation Reactions: The Stille Coupling
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds by coupling an organostannane with an organic halide or
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triflate, catalyzed by a palladium complex.[2][3] In this reaction, the propyl group of

tetrapropylstannane can be transferred, although less readily than unsaturated organic

groups. The generally accepted catalytic cycle involves three key steps: oxidative addition,

transmetallation, and reductive elimination.[4]
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Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

While specific conditions vary depending on the substrates, a general protocol for a Stille

coupling reaction is as follows.[4]

Materials:

Tetrapropylstannane

Aryl or vinyl halide/triflate
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

Solvent (e.g., THF, DMF, toluene)

Optional: Additives such as Cu(I) salts or lithium chloride

Procedure:

To a flame-dried flask under an inert atmosphere, add the organic halide/triflate, the

palladium catalyst, and any additives.

Add the anhydrous solvent via syringe.

Add tetrapropylstannane to the reaction mixture.

Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and

monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of potassium fluoride to precipitate the tin byproducts.

Filter the mixture through a pad of celite and extract the filtrate with an appropriate organic

solvent.

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by column chromatography.
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Reactant
s

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Referenc
e

Aryl Halide

+

Tetraalkylst

annane

Pd(PPh₃)₄ Toluene 100 16 76-99 [5]

Acyl

Chloride +

Tetraalkylst

annane

PdCl₂(PPh

₃)₂
THF 65 2 53-87 [3]

Electrophilic Cleavage
The Sn-C bond in tetrapropylstannane can be readily cleaved by a variety of electrophiles,

including halogens, mineral acids, and carboxylic acids. This reactivity allows for the synthesis

of various propyltin derivatives.

 (Pr)₄Sn 

 [ (Pr)₃Sn--Pr--E--Nu ]‡ 

 E-Nu 
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Figure 3: General mechanism of electrophilic cleavage of the Sn-C bond.

Halogens such as bromine and iodine react with tetrapropylstannane to cleave one or more

propyl groups, depending on the stoichiometry.

Reaction with Bromine: (CH₃CH₂CH₂)₄Sn + Br₂ → (CH₃CH₂CH₂)₃SnBr + CH₃CH₂CH₂Br

Materials:

Tetrapropylstannane
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Bromine (Br₂)

Carbon tetrachloride (CCl₄) or another inert solvent

Procedure:

Dissolve tetrapropylstannane in carbon tetrachloride in a flask protected from light.

Cool the solution in an ice bath.

Add a solution of bromine in carbon tetrachloride dropwise with stirring. A 1:1 molar ratio is

typically used to achieve monosubstitution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for a few hours. The disappearance of the bromine color indicates the completion of the

reaction.

The solvent and propyl bromide byproduct can be removed by distillation.

The resulting tripropyltin bromide can be purified by vacuum distillation.

Hydrogen halides, such as hydrogen chloride (HCl), also cleave the Sn-C bond to produce the

corresponding tripropyltin halide and propane.

Reaction with HCl: (CH₃CH₂CH₂)₄Sn + HCl → (CH₃CH₂CH₂)₃SnCl + CH₃CH₂CH₂CH₃

Quantitative Data on Sn-C Bond Reactivity
Precise quantitative data for the reactivity of tetrapropylstannane is not extensively

documented in readily available literature. However, general trends and some specific data for

related organotin compounds can provide valuable insights.

Bond
Dissociation Energy
(kJ/mol)

Reference

C-Sn (general alkyl) ~250-300 [6][7]
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Note: The Sn-C bond dissociation energy can vary depending on the specific alkyl groups and

the overall molecular structure.

Conclusion
The reactivity of the tin-carbon bond in tetrapropylstannane is a versatile tool in organic

synthesis. Its participation in Stille cross-coupling reactions allows for the formation of new

carbon-carbon bonds, while its susceptibility to electrophilic cleavage provides a route to

various tripropyltin derivatives. While specific quantitative kinetic and thermodynamic data for

tetrapropylstannane remain somewhat sparse in the literature, the general principles and

experimental protocols outlined in this guide provide a solid foundation for its application in

research and development. Further investigation into the precise quantification of its reactivity

with a broader range of substrates would be a valuable contribution to the field of

organometallic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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